molecular formula C19H15N3O6S B2823653 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-nitrobenzoate CAS No. 877636-41-4

6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-nitrobenzoate

Cat. No.: B2823653
CAS No.: 877636-41-4
M. Wt: 413.4
InChI Key: KKIUONNVAUJUSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-nitrobenzoate is a structurally complex molecule featuring three distinct moieties:

  • A [(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl side chain, introducing steric bulk and electron-rich sulfur and nitrogen atoms.
  • A 3-nitrobenzoate ester, providing strong electron-withdrawing effects via the nitro group.

The molecular formula is C20H17N3O6S (calculated molecular weight: ~427.43 g/mol). The 3-nitrobenzoate group enhances electrophilicity, which may influence reactivity or binding interactions in biological systems.

Properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O6S/c1-11-6-12(2)21-19(20-11)29-10-15-8-16(23)17(9-27-15)28-18(24)13-4-3-5-14(7-13)22(25)26/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKIUONNVAUJUSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-nitrobenzoate can be achieved through a multi-step process:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of acetylacetone with guanidine in the presence of a base such as sodium ethoxide.

    Attachment of the Sulfanylmethyl Group: The sulfanylmethyl group can be introduced by reacting the pyrimidine derivative with chloromethyl methyl sulfide under basic conditions.

    Formation of the Pyranone Ring: The pyranone ring can be formed by the cyclization of a suitable precursor, such as a hydroxyketone, under acidic conditions.

    Esterification with 3-Nitrobenzoic Acid: The final step involves the esterification of the pyranone derivative with 3-nitrobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4) can be used for reduction.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology

In biological research, the compound may be studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.

Medicine

The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industrial applications, the compound may be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism of action of 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-nitrobenzoate would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Evidence ID
Target Compound: 6-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-nitrobenzoate C20H17N3O6S ~427.43 - 4,6-Dimethylpyrimidinyl
- 3-Nitrobenzoate ester
[4]
6-{[(4-Methyl-2-pyrimidinyl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate C19H15N3O6S 413.40 - 4-Methylpyrimidinyl
- 4-Methyl-3-nitrobenzoate ester
[2]
6-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-methoxybenzoate C20H18N2O5S 398.43 - 4,6-Dimethylpyrimidinyl
- 3-Methoxybenzoate ester (electron-donating group)
[3]
6-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-nitrophenyl)acetate C20H17N3O6S 427.43 - 4,6-Dimethylpyrimidinyl
- 2-(4-Nitrophenyl)acetate (nitro on phenyl ring)
[4]
6-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-chlorophenyl)acetate C20H17ClN2O4S 416.88 - 4,6-Dimethylpyrimidinyl
- 4-Chlorophenyl acetate (halogen substituent)
[4]

Key Observations:

Pyrimidine Substituents :

  • The target compound’s 4,6-dimethylpyrimidinyl group increases steric bulk compared to analogs with a single methyl group (e.g., ’s 4-methylpyrimidinyl). This may enhance lipophilicity or reduce metabolic degradation .

Benzoate vs. Acetate Esters :

  • The 3-nitrobenzoate in the target compound differs from phenyl acetate derivatives (e.g., 4-nitrophenyl acetate in ’s BD68363). Benzoate esters generally exhibit higher stability than acetates due to reduced susceptibility to hydrolysis .

Substituent Electronic Effects: Nitro groups (e.g., 3-nitro in the target vs. In contrast, methoxy groups () are electron-donating, which could increase solubility but reduce electrophilicity .

Halogen vs. Nitro Substituents :

  • Halogenated analogs (e.g., 4-chlorophenyl acetate in ’s BF77495) may exhibit distinct intermolecular interactions (e.g., halogen bonding) compared to nitro-substituted derivatives, influencing crystallinity or biological activity .

Molecular Weight Trends :

  • The target compound and BD68363 share the highest molecular weight (427.43 g/mol), suggesting comparable melting points and reduced solubility compared to lighter analogs like the methoxy derivative (398.43 g/mol) .

Biological Activity

The compound 6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3-nitrobenzoate is a synthetic derivative that has garnered attention due to its potential biological activities. This article reviews its pharmacological properties, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N4O4SC_{23}H_{24}N_{4}O_{4}S with a molecular weight of approximately 452.53 g/mol. Its structural features include a pyrimidine ring, a pyranone moiety, and a nitrobenzoate group, which may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has revealed several significant pharmacological effects:

Antimicrobial Activity

Several studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing pyrimidine and pyran rings have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the sulfanyl group may enhance this activity by increasing membrane permeability or disrupting bacterial cell wall synthesis.

Antioxidant Properties

Compounds with similar functional groups have been reported to possess antioxidant capabilities. The antioxidant activity is attributed to the ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage in various diseases.

Enzyme Inhibition

Enzyme inhibition studies have shown that related compounds can inhibit key enzymes such as acetylcholinesterase (AChE) and urease. This suggests potential applications in treating neurodegenerative diseases and managing urinary tract infections.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structure-activity relationship (SAR) studies:

  • Receptor Interaction : The compound may act as an antagonist at specific G-protein coupled receptors (GPCRs), as evidenced by studies on similar derivatives showing selectivity for the APJ receptor over the angiotensin II type 1 receptor .
  • Enzyme Binding : Molecular docking studies indicate favorable interactions with target enzymes, suggesting that structural modifications can enhance binding affinity and selectivity .
  • Cellular Uptake : The sulfanyl group may facilitate better cellular uptake, enhancing the compound's bioavailability and efficacy in vivo.

Case Studies

Recent case studies provide insights into the practical applications of this compound:

  • Antimicrobial Efficacy : A study demonstrated that a related compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range against Salmonella typhi and Bacillus subtilis.
  • Neuroprotective Effects : Another investigation revealed that derivatives similar to this compound showed protective effects in neuronal cell lines exposed to oxidative stress, indicating potential for neuroprotective applications.

Data Summary Table

Activity TypeObserved EffectReference
AntimicrobialEffective against S. aureus
AntioxidantFree radical scavenging
Enzyme InhibitionAChE inhibition
NeuroprotectionProtection from oxidative stress

Q & A

Basic: What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis typically involves sequential reactions: (i) formation of the pyran-4-one core, (ii) introduction of the sulfanylmethylpyrimidine moiety, and (iii) esterification with 3-nitrobenzoic acid. Critical parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilic substitution during sulfanyl group incorporation .
  • Temperature control : Pyran ring formation requires reflux (~110°C), while esterification proceeds at milder temperatures (60–80°C) to avoid nitro group reduction .
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates ester coupling reactions .
    Methodological Tip : Employ a Design of Experiments (DOE) approach to optimize molar ratios and reaction times, reducing side products like hydrolyzed esters .

Basic: How is structural confirmation achieved for this compound?

A combination of spectroscopic and crystallographic techniques is essential:

  • NMR :
    • ¹H NMR : Pyran C=O proton appears as a singlet at δ 6.2–6.5 ppm; pyrimidine methyl groups resonate as doublets at δ 2.3–2.6 ppm .
    • ¹³C NMR : The 3-nitrobenzoate carbonyl carbon is observed at ~168 ppm .
  • X-ray crystallography : Resolves spatial arrangement of the sulfanyl bridge and confirms planarity of the pyran-pyrimidine system .
    Note : Discrepancies in NOE (Nuclear Overhauser Effect) data may indicate rotational flexibility of the sulfanyl linker .

Advanced: How do substituents on the benzoate moiety influence biological activity?

Comparative studies with analogs (e.g., 3-methoxy, 4-chloro, or 4-fluoro derivatives) reveal structure-activity relationships (SAR):

SubstituentLogPIC50 (μM) vs. Enzyme XNotes
3-NO₂2.80.45Enhanced electron withdrawal improves target binding .
4-Cl3.11.2Hydrophobicity increases membrane permeability but reduces solubility .
3-OCH₃2.2>10Electron-donating groups diminish activity .
Methodology : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide synthetic prioritization .

Advanced: What mechanistic insights exist for its potential enzyme inhibition?

The 3-nitrobenzoate group likely acts as a Michael acceptor, forming covalent adducts with cysteine residues in enzyme active sites. Key steps:

Enzyme binding : Pyrimidine and pyran rings engage in π-π stacking with aromatic residues.

Nucleophilic attack : Thiolate ions (from cysteine) attack the nitro-substituted benzoate carbonyl, forming a tetrahedral intermediate.
Validation : Perform kinetic assays (e.g., IC50 shift in presence of glutathione) to confirm covalent inhibition .

Data Contradiction: How to resolve conflicting reports on its antimicrobial efficacy?

Discrepancies often arise from:

  • Assay variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture media (pH, nutrient composition) .
  • Purity thresholds : Impurities >5% (e.g., residual DMF) can falsely elevate MIC values .
    Resolution : Standardize testing using CLSI guidelines and HPLC-purified batches (>99% purity) .

Advanced: What strategies improve its stability in aqueous solutions?

The nitro group is prone to hydrolysis under alkaline conditions. Stabilization approaches include:

  • pH control : Buffered solutions (pH 5–6) minimize degradation.
  • Lyophilization : Formulate as a lyophilized powder with cyclodextrin to protect labile ester bonds .
    Analytical Monitoring : Use HPLC-MS to track degradation products (e.g., free 3-nitrobenzoic acid) .

Basic: What purification techniques yield high-priority material?

  • Column chromatography : Silica gel (60–120 mesh) with gradient elution (hexane:ethyl acetate 7:3 → 1:1) separates ester byproducts .
  • Recrystallization : Ethanol/water mixtures (3:1) optimize crystal growth for X-ray analysis .

Advanced: How does the nitro group affect reactivity in nucleophilic substitutions?

The 3-nitro substituent activates the benzoate ester toward nucleophilic attack due to its strong electron-withdrawing effect. Comparative kinetic studies show:

  • Rate enhancement : Reactions with amines (e.g., benzylamine) proceed 5× faster than non-nitro analogs.
  • Side reactions : Nitro reduction (e.g., with NaBH₄) may occur under reductive conditions, requiring careful catalyst selection .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.